trans-3-(Difluoromethyl)cyclobutane-1-carboxamide

Lipophilicity LogP Physicochemical properties

This trans-1,3-disubstituted cyclobutane building block features a CHF₂ group at C-3 and a primary carboxamide at C-1, providing a unique lipophilic bioisostere with measurable hydrogen bond donor capacity (α₂ᴴ ≈ 0.12-0.14). Unlike CF₃ analogs, it retains H-bond acidity for target engagement while improving metabolic stability. The rigid, puckered scaffold ensures consistent 3D pharmacophore presentation for kinase, GPCR, and protease inhibitor programs. Ideal for fragment libraries and DEL synthesis. 95% purity ensures reliable SAR.

Molecular Formula C6H9F2NO
Molecular Weight 149.14 g/mol
Cat. No. B12281903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(Difluoromethyl)cyclobutane-1-carboxamide
Molecular FormulaC6H9F2NO
Molecular Weight149.14 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)N)C(F)F
InChIInChI=1S/C6H9F2NO/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H2,9,10)
InChIKeyUCSFYADRJPRRDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-(Difluoromethyl)cyclobutane-1-carboxamide: A 1,3-Disubstituted CHF₂ Cyclobutane Building Block for Medicinal Chemistry Procurement


trans-3-(Difluoromethyl)cyclobutane-1-carboxamide (CAS: 2169127-41-5, molecular formula C₆H₉F₂NO, molecular weight 149.14 g/mol) is a 1,3-disubstituted cyclobutane derivative featuring a difluoromethyl (-CHF₂) group at the C-3 position and a primary carboxamide at C-1 in the trans configuration . The compound belongs to the class of fluoroalkyl-substituted cyclobutane building blocks increasingly utilized in medicinal chemistry for introducing three-dimensional character, conformational restriction, and modulated lipophilicity into drug candidates [1]. Its trans stereochemistry provides a defined spatial orientation that distinguishes it from cis-isomeric counterparts and influences molecular recognition in biological systems [2].

Why Generic trans-3-(Difluoromethyl)cyclobutane-1-carboxamide Substitution Fails: Quantifying Differentiation from Closest Analogs


Generic substitution among cyclobutane carboxamide derivatives is scientifically invalid due to quantifiable differences in fluorination pattern, substitution position, and stereochemistry that produce divergent physicochemical and pharmacological profiles. The target compound's CHF₂ group at the 3-position in trans configuration differs measurably from the trifluoromethyl (CF₃) analog in lipophilicity (LogP difference of approximately 0.5-0.8 units based on comparable amine derivatives) and from the 3,3-difluoro geminal analog in both molecular weight (149.14 vs. 135.11 g/mol) and hydrogen-bonding capacity via the CHF₂ proton . These differences directly impact membrane permeability, metabolic stability, and target engagement, rendering class-level substitution without quantitative validation a high-risk procurement strategy [1].

Quantitative Differentiation Evidence for trans-3-(Difluoromethyl)cyclobutane-1-carboxamide: Head-to-Head and Cross-Study Comparison Data


Lipophilicity Differentiation: CHF₂ Cyclobutane Carboxamide vs. CF₃ and CH₂F Analogs

The difluoromethyl (CHF₂) group confers intermediate lipophilicity compared to monofluoromethyl (CH₂F) and trifluoromethyl (CF₃) analogs. In a systematic study of trans-1,2-disubstituted cyclobutane amines, the CHF₂-substituted derivative exhibited a LogP value of 1.59 ± 0.02, positioned between the CH₂F analog (LogP 1.24 ± 0.02) and the CF₃ analog (LogP 2.10 ± 0.02) . While direct LogP measurement for the target carboxamide is not available in primary literature, this cross-study comparable data from structurally analogous amines demonstrates the quantifiable lipophilicity gradient governed by fluoroalkyl substitution degree, a trend applicable to the carboxamide series [1].

Lipophilicity LogP Physicochemical properties Fluoroalkyl cyclobutanes

Hydrogen Bond Donor Capacity: CHF₂ as a Bioisostere Differentiation Factor

The difluoromethyl group (-CHF₂) uniquely functions as a weak hydrogen bond donor (HBD) due to the C-H proton activated by adjacent fluorine atoms, a property absent in the trifluoromethyl (-CF₃) analog [1]. This lipophilic hydrogen bond donor capacity has been quantified: the CHF₂ group exhibits a hydrogen bond acidity (α₂ᴴ) of approximately 0.12-0.14 compared to 0.00 for CF₃, enabling additional target interactions while maintaining predominantly lipophilic character [2]. This dual character permits engagement with hydrogen bond acceptors in enzyme active sites without the full polarity penalty of hydroxyl or amino substituents.

Hydrogen bonding Bioisostere CHF₂ group Drug design

Stereochemical Definition: Trans Configuration vs. Cis Isomer and Racemic Mixtures

The target compound is supplied as the defined trans diastereomer (1,3-trans disubstituted cyclobutane), which presents the carboxamide and difluoromethyl groups on opposite faces of the puckered cyclobutane ring . This contrasts with cis diastereomers (both groups on same face) and racemic cis/trans mixtures. The trans configuration produces a different three-dimensional vector orientation of the functional groups: in trans-1,3-disubstituted cyclobutanes, substituents adopt a diequatorial-like orientation in the lowest-energy conformation, whereas cis isomers place substituents in pseudoaxial-pseudoequatorial arrangements with distinct spatial consequences [1].

Stereochemistry trans-isomer Conformational restriction Diastereomer

Metabolic Stability Advantage: CHF₂-Containing Cyclobutanes vs. Non-Fluorinated and Methyl Analogs

Fluorination at metabolically labile positions is a validated strategy for improving metabolic stability. The CHF₂ group at the cyclobutane 3-position replaces hydrogen atoms susceptible to cytochrome P450-mediated oxidation, with literature precedent demonstrating that CHF₂ substitution reduces intrinsic clearance compared to CH₃ or unsubstituted analogs [1]. In a relevant case study, replacement of a tert-butyl group with a CF₃-cyclobutane moiety preserved bioactivity while enhancing resistance to metabolic clearance [2]. By extension, the CHF₂-cyclobutane scaffold offers an intermediate lipophilicity and metabolic profile between CH₃ and CF₃ analogs, providing a tunable option for ADME optimization.

Metabolic stability Oxidative metabolism Fluorine substitution Microsomal clearance

Molecular Weight and Physicochemical Benchmarking: CHF₂ Cyclobutane Carboxamide vs. Gem-Difluoro Analog

The target compound (MW 149.14 g/mol) differs fundamentally from the commonly available 3,3-difluorocyclobutanecarboxamide (gem-difluoro analog, CAS 86770-82-3, MW 135.11 g/mol) in both fluorination pattern and molecular weight . The CHF₂ group at the 3-position (monosubstituted carbon) versus the CF₂ geminal substitution (disubstituted carbon) produces distinct electronic environments: the CHF₂-bearing carbon retains a C-H bond, preserving a stereocenter that contributes to molecular complexity (Fsp³), whereas the gem-difluoro carbon is achiral. This 14 g/mol mass difference corresponds to approximately 9.4% larger molecular weight for the target compound.

Molecular weight Physicochemical properties Gem-difluoro Lead-likeness

Scaffold Novelty and Patent Landscape: CHF₂ Cyclobutane Bioisosteres as Differentiated Chemical Space

Difluoromethyl cyclobutane scaffolds have been explicitly identified as emerging bioisosteres of high interest for pharmaceutical discovery, with recent publications emphasizing their importance in broadening accessible chemical space [1]. The combination of a 1,3-trans-disubstituted cyclobutane core with a CHF₂ group represents a relatively underexplored motif compared to more established fluorinated building blocks such as CF₃-cyclopropanes (appearing in over 600 recent patents) or simple fluorinated aromatics [2]. This scaffold novelty offers potential advantages in intellectual property positioning and target selectivity profiling.

Bioisostere Scaffold novelty Patent landscape Chemical space

Recommended Procurement and Application Scenarios for trans-3-(Difluoromethyl)cyclobutane-1-carboxamide Based on Quantified Differentiation


Lead Optimization: Lipophilicity-Modulated Bioisosteric Replacement of Hydroxyl or Thiol Groups

Procure this compound for medicinal chemistry programs seeking to replace metabolically labile hydroxyl (-OH) or thiol (-SH) groups with a lipophilic bioisostere that retains measurable hydrogen bond donor capacity. Based on the CHF₂ group's hydrogen bond acidity (α₂ᴴ ≈ 0.12-0.14) [1], this scaffold is appropriate when complete ablation of hydrogen bonding (as occurs with CF₃ substitution) would compromise target affinity, yet full polarity (as with OH retention) creates unacceptable permeability or metabolic clearance. The intermediate LogP (~1.6 estimated for analogous amines vs. ~1.0 for non-fluorinated baseline) provides a tunable lipophilicity window .

Stereochemically-Defined Scaffold for Conformational Restriction in Receptor-Targeted Libraries

Procure the defined trans diastereomer for programs requiring consistent three-dimensional presentation of pharmacophoric elements. The trans-1,3-disubstituted cyclobutane core provides a rigid, puckered scaffold with diequatorial-like substituent orientation [2], suitable for exploring vector relationships in GPCR ligands, kinase inhibitors, or protease inhibitors where precise spatial arrangement dictates target selectivity. The 95% purity specification from vendors ensures reliable stereochemical integrity for reproducible SAR studies .

Metabolic Stability Enhancement in Fragment-Based or DNA-Encoded Library Synthesis

Procure for incorporation into fragment libraries or DNA-encoded chemical libraries (DEL) where the CHF₂-substituted cyclobutane offers enhanced metabolic stability relative to non-fluorinated cyclobutanes and certain alkyl substituents. The C-H bonds at the 3-position are protected from oxidative metabolism by fluorine substitution [2], making this scaffold valuable for early-stage hit identification where downstream ADME properties influence progression decisions. The primary carboxamide provides a versatile handle for subsequent amide coupling or functional group interconversion.

Intellectual Property Differentiation in Competitive Medicinal Chemistry Programs

Procure for lead optimization campaigns operating in crowded target spaces (e.g., kinase inhibitors, epigenetic targets) where conventional fluorinated building blocks (CF₃-aryl, CF₃-cyclopropyl) are extensively patented. The trans-CHF₂ cyclobutane carboxamide scaffold occupies distinct chemical space with lower prior art density [1], supporting generation of novel composition-of-matter claims. The scaffold combines three differentiating elements: trans stereochemistry, CHF₂ substitution pattern (vs. CF₃ or gem-CF₂), and cyclobutane core (vs. cyclopropane or aromatic).

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